2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a triazine ring, and a hydrazinylidene group. Its molecular formula is C18H21Br2N7O, and it has a molecular weight of approximately 525.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps, starting with the bromination of phenol to introduce the bromine atoms at the 2 and 4 positions. This is followed by the formation of the hydrazinylidene group and the triazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the triazine ring.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: A simpler compound with similar bromine substitutions but lacking the triazine and hydrazinylidene groups.
4,6-Dibromo-2-chlorophenol: Another brominated phenol with a chlorine atom instead of the triazine and hydrazinylidene groups.
2,4-Dibromo-6-chlorophenol: Similar to the previous compound but with a different substitution pattern.
Uniqueness
The uniqueness of 2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H21Br2N7O |
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Molecular Weight |
511.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H21Br2N7O/c19-13-9-12(15(28)14(20)10-13)11-21-25-16-22-17(26-5-1-2-6-26)24-18(23-16)27-7-3-4-8-27/h9-11,28H,1-8H2,(H,22,23,24,25)/b21-11+ |
InChI Key |
WCUHIUVOMWZAGL-SRZZPIQSSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)N4CCCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)N4CCCC4 |
Origin of Product |
United States |
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